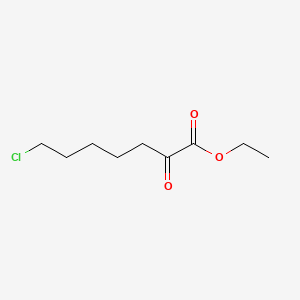

Ethyl 7-chloro-2-oxoheptanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloro-2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJLIIMRHGRCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057833 | |

| Record name | Ethyl 7-chloro-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78834-75-0 | |

| Record name | Heptanoic acid, 7-chloro-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78834-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-chloro-2-oxoheptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078834750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 7-chloro-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-chloro-2-oxoheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 7-chloro-2-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical characteristics, synthesis methodologies, and purification protocols. Due to the limited availability of direct experimental spectroscopic data, this guide also presents predicted spectral characteristics based on analogous compounds and theoretical calculations. The information is structured to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a versatile bifunctional molecule containing both an ester and a ketone functional group, along with a terminal chloroalkane. These features make it a valuable building block in organic synthesis.

General Properties

| Property | Value | Source |

| Chemical Formula | C₉H₁₅ClO₃ | [1][2] |

| Molecular Weight | 206.67 g/mol | [2] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| CAS Number | 78834-75-0 | [2] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 281.2 ± 23.0 °C (Predicted) | [3] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |

| Flash Point | 111.3 °C | [3] |

| Refractive Index | 1.4510 to 1.4560 | [3] |

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is through a Grignard reaction. This process involves the reaction of a Grignard reagent, prepared from 1-bromo-5-chloropentane (B104276), with diethyl oxalate (B1200264).

Synthesis Workflow

Experimental Protocol: Grignard Reaction Synthesis

This protocol is a synthesized procedure based on information from multiple sources.[4][5][6]

Materials:

-

1-bromo-5-chloropentane

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF) or Benzene

-

Diethyl oxalate

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

A solution of 1-bromo-5-chloropentane in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. An iodine crystal can be added to initiate the reaction if necessary.

-

Once the reaction starts, the remaining 1-bromo-5-chloropentane solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting solution is the Grignard reagent.

-

-

Condensation Reaction:

-

In a separate flask, a solution of diethyl oxalate in anhydrous THF is cooled to a low temperature (typically between -10 °C and 0 °C).

-

The prepared Grignard reagent is added dropwise to the cooled diethyl oxalate solution with vigorous stirring. The temperature should be carefully maintained during the addition.

-

After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a cold, dilute solution of hydrochloric acid.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation.

-

Alternative Purification Protocol: Hydrazine (B178648) Derivative Formation

A patent describes a purification method involving the formation of a hydrazine derivative, which can be particularly useful for removing certain impurities.[7]

Procedure Outline:

-

The crude product is reacted with a hydrazine compound (e.g., 2,4-dinitrophenylhydrazine) to form a solid hydrazone derivative.

-

The solid derivative is isolated by filtration and washed.

-

The purified hydrazone is then hydrolyzed back to the keto-ester using an acid or base, followed by extraction and distillation to yield the pure this compound.[7]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-).

-

Alkyl chain:

-

A triplet at ~3.5 ppm (2H, -CH₂Cl) due to the deshielding effect of the chlorine atom.

-

Multiplets in the range of 1.4-2.9 ppm for the remaining methylene (B1212753) protons (-CH₂-). The methylene group adjacent to the ketone (at C3) would be expected around 2.8 ppm.

-

-

Solvent: Chloroform-d (CDCl₃) at 7.26 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyls: Two peaks in the downfield region: ~195-205 ppm for the ketone (C=O) and ~160-170 ppm for the ester (COO).

-

Ethyl group: A peak at ~62 ppm (-OCH₂) and ~14 ppm (-CH₃).

-

Alkyl chain:

-

A peak around 45 ppm for the carbon attached to chlorine (-CH₂Cl).

-

Peaks in the range of 20-40 ppm for the other methylene carbons. The carbon at C3, adjacent to the ketone, would be expected around 38 ppm.

-

-

Solvent: CDCl₃ at 77.0 ppm.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1745 | C=O (Ester) | Strong absorption |

| ~1715 | C=O (Ketone) | Strong absorption |

| ~2850-2960 | C-H (Alkyl) | Stretching vibrations |

| ~1000-1300 | C-O (Ester) | Stretching vibrations |

| ~600-800 | C-Cl | Stretching vibration |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 206, with an M+2 peak at m/z = 208 with approximately one-third the intensity, characteristic of a compound containing one chlorine atom.

-

Major Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z = 161.

-

Loss of the ethyl group (-CH₂CH₃) leading to a fragment at m/z = 177.

-

Alpha-cleavage adjacent to the ketone could lead to various fragments.

-

McLafferty rearrangement is also possible.

-

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of several pharmaceutical agents.

-

Cilastatin: It is a key starting material for the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation.[3][4]

-

BCL-XL Inhibitors: It is used as a reagent in the synthesis of selective BCL-XL inhibitors, which are investigated for their potential in cancer therapy.[3]

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses.

Conclusion

This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is reliably achieved through a Grignard reaction, and various purification methods can be employed to obtain a high-purity product. While experimental spectroscopic data is not widely published, its spectral characteristics can be confidently predicted based on its structure. This guide provides a solid foundation of its properties and synthesis for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. This compound | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 78834-75-0 [chemicalbook.com]

- 4. CN103709035A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to Ethyl 7-chloro-2-oxoheptanoate (CAS: 78834-75-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-chloro-2-oxoheptanoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique bifunctional structure, featuring a terminal chloro group and an ethyl ester alpha-keto functionality, makes it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis, and its crucial role in the development of therapeutic agents such as the renal dehydropeptidase inhibitor Cilastatin and the BCL-XL inhibitor A1155463. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is typically a colorless to light orange or yellow clear liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. While some experimentally determined values are available, others are predicted and should be considered with appropriate caution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78834-75-0 | [1][2] |

| Molecular Formula | C₉H₁₅ClO₃ | [2][3] |

| Molecular Weight | 206.67 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 281.2 ± 23.0 °C (Predicted) | ChemBK |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Refractive Index | 1.4510 to 1.4560 | ChemBK |

| Flash Point | 111.3 °C | ChemBK |

| Vapor Pressure | 0.00361 mmHg at 25°C | ChemBK |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | Smolecule |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [2] |

| logP | 1.9178 | [2] |

Spectroscopic Data (Predicted)

2.1. 1H NMR (Proton Nuclear Magnetic Resonance)

-

δ 4.3 ppm (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl ester group, coupled to the methyl protons.

-

δ 3.5 ppm (t, 2H): Triplet corresponding to the -CH₂Cl protons, coupled to the adjacent methylene (B1212753) protons.

-

δ 2.9 ppm (t, 2H): Triplet corresponding to the -COCH₂- protons, coupled to the adjacent methylene protons.

-

δ 1.8-1.4 ppm (m, 4H): Multiplet corresponding to the two central methylene groups of the heptanoate (B1214049) chain.

-

δ 1.3 ppm (t, 3H): Triplet corresponding to the -CH₃ protons of the ethyl ester group, coupled to the methylene protons.

2.2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~195 ppm: Ketone carbonyl carbon (C=O).

-

δ ~161 ppm: Ester carbonyl carbon (COO).

-

δ ~62 ppm: Methylene carbon of the ethyl ester (-OCH₂-).

-

δ ~45 ppm: Methylene carbon attached to chlorine (-CH₂Cl).

-

δ ~38 ppm: Methylene carbon adjacent to the ketone (-COCH₂-).

-

δ ~32, 26, 23 ppm: Methylene carbons of the heptanoate chain.

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

2.3. IR (Infrared) Spectroscopy

-

~1740-1720 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the ester group.

-

~1725-1705 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the ketone group.

-

~1200-1100 cm⁻¹: C-O stretching of the ester group.

-

~700-600 cm⁻¹: C-Cl stretching vibration.

-

~2950-2850 cm⁻¹: C-H stretching of the alkyl chain.

2.4. MS (Mass Spectrometry)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206 and an M+2 peak at m/z 208 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45), the ethyl group (-CH₂CH₃, m/z 29), and cleavage at the keto group.

Experimental Protocols: Synthesis

The most common and industrially relevant method for the synthesis of this compound is through a Grignard reaction.[4][5] The following is a generalized protocol based on procedures described in the patent literature.

3.1. Grignard Reagent Formation and Condensation

This synthesis involves the formation of a Grignard reagent from 1-bromo-5-chloropentane (B104276), followed by its reaction with diethyl oxalate (B1200264).

-

Materials:

-

1-bromo-5-chloropentane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF) or a mixture of ether and toluene

-

Diethyl oxalate

-

Iodine (for initiation, optional)

-

Nitrogen gas atmosphere

-

Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride or dilute hydrochloric acid) for quenching

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

-

Procedure:

-

A dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

-

A small crystal of iodine can be added to initiate the reaction.

-

A solution of 1-bromo-5-chloropentane in anhydrous THF is added dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is typically initiated with a small amount of the halide solution, and the remaining solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

-

The Grignard reagent is then cooled in an ice bath.

-

A solution of diethyl oxalate in anhydrous THF is added dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional period at room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or cold dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

3.2. Purification

The crude this compound can be purified by vacuum distillation.[4]

-

Procedure:

-

The crude product is transferred to a distillation flask.

-

The apparatus is set up for vacuum distillation.

-

The product is distilled under reduced pressure at the appropriate temperature to obtain the purified this compound.

-

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of several important pharmaceutical compounds.

4.1. Synthesis of Cilastatin

Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys. The synthesis of Cilastatin involves the reaction of this compound with (S)-2,2-dimethylcyclopropanecarboxamide.[6][7][8]

4.2. Synthesis of BCL-XL Inhibitor A1155463

This compound is also utilized as a reagent in the synthesis of A1155463, a selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL), which is a promising target in cancer therapy.[][10]

Visualizations

5.1. Synthesis Workflow

Caption: Synthesis of this compound via Grignard Reaction.

5.2. Role as a Pharmaceutical Intermediate

Caption: this compound as a key precursor in drug synthesis.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. This technical guide has provided a comprehensive overview of its properties, synthesis, and role in drug development. The detailed experimental protocols and visualizations are intended to aid researchers and scientists in their synthetic endeavors and contribute to the advancement of medicinal chemistry and drug discovery.

References

- 1. This compound | 78834-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. KR100638471B1 - Novel Process for Preparing Cilastatin Sodium Salt - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 10. This compound | 78834-75-0 [chemicalbook.com]

"Ethyl 7-chloro-2-oxoheptanoate" molecular weight and formula

This document provides the molecular formula and molecular weight for Ethyl 7-chloro-2-oxoheptanoate, a reagent utilized in various organic syntheses, including the preparation of pharmaceutical compounds.[1][2]

This compound is an organic compound that serves as an intermediate in chemical synthesis.[2] It is notably used in the synthesis of the selective BCL-XL inhibitor A1155463, which has applications in cancer research.[1]

The key molecular identifiers for this compound are detailed in the table below.

| Identifier | Value |

| Molecular Formula | C9H15ClO3[2][3][4][5] |

| Molecular Weight | 206.67 g/mol [5][6] |

References

Spectroscopic and Analytical Profile of Ethyl 7-chloro-2-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 7-chloro-2-oxoheptanoate (CAS No: 78834-75-0). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic information based on the compound's structure, alongside general experimental protocols for its determination. This information serves as a valuable reference for the synthesis, characterization, and application of this compound in research and development.

Chemical Structure

IUPAC Name: this compound[1] Molecular Formula: C₉H₁₅ClO₃[2][3][4] Molecular Weight: 206.67 g/mol [3] Canonical SMILES: CCOC(=O)C(=O)CCCCCCl[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of the molecule's functional groups and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.55 | Triplet | 2H | -CH₂ -Cl |

| ~2.85 | Triplet | 2H | -CH₂ -C(=O)- |

| ~1.80 | Quintet | 2H | -CH₂-CH₂ -CH₂Cl |

| ~1.50 | Quintet | 2H | -CH₂-CH₂ -CH₂-C(=O)- |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~195 | C =O (ketone) |

| ~162 | C =O (ester) |

| ~62 | -O-CH₂ -CH₃ |

| ~45 | -CH₂ -Cl |

| ~38 | -CH₂ -C(=O)- |

| ~32 | -CH₂ -CH₂Cl |

| ~26 | -CH₂-CH₂ -CH₂-C(=O)- |

| ~23 | -CH₂ -CH₂-CH₂- |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2940 | Medium-Strong | C-H (alkane) |

| ~1745 | Strong | C=O (ester) |

| ~1720 | Strong | C=O (ketone) |

| ~1260 | Strong | C-O (ester) |

| ~730 | Medium | C-Cl |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 206/208 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 171 | [M - Cl]⁺ |

| 161 | [M - OCH₂CH₃]⁺ |

| 133 | [M - COOCH₂CH₃]⁺ |

| 77 | [C₄H₈Cl]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

-

Data Acquisition:

-

In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing fragmentation. The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z), for instance, from 40 to 300 amu.

-

In ESI mode, the sample is ionized by creating a fine spray of charged droplets, which is a softer ionization technique that often results in a more prominent molecular ion peak.

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

"Ethyl 7-chloro-2-oxoheptanoate" solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 7-chloro-2-oxoheptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 78834-75-0) is a bifunctional organic compound featuring an ethyl ester, a ketone, and a terminal chloroalkane moiety.[1][2] Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals like the BCL-XL inhibitor A1155463, which is investigated in cancer treatment, and Cilastatin, a drug used to inhibit certain enzymes.[2] Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of its predicted solubility in common organic solvents, a detailed protocol for experimental solubility determination, and a logical workflow for this process.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on its structural features and the principle of "like dissolves like".[3] The molecule has a molecular weight of 206.67 g/mol and possesses both polar (ester and ketone groups) and non-polar (the five-carbon aliphatic chain and the chloro group) regions.

-

Polar Moieties : The ethyl ester and ketone functionalities contain polar C=O bonds, which can participate in dipole-dipole interactions with polar solvents. The oxygen atoms can also act as hydrogen bond acceptors.

-

Non-Polar Moiety : The pentyl chain terminating in a chlorine atom constitutes a significant non-polar, hydrophobic segment.

This dual nature suggests that this compound will exhibit good solubility in solvents of intermediate polarity and moderate to poor solubility in highly polar or very non-polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Moderate | The long alkyl chain provides some compatibility, but the polar ester and ketone groups limit solubility in highly non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM) | High | These solvents effectively solvate both the polar functional groups (via dipole-dipole interactions) and the non-polar alkyl chain. Published data qualitatively indicates slight solubility in ACN, Chloroform, and Ethyl Acetate.[2][4][5] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alkyl chain limits miscibility, but the ester and ketone groups can act as hydrogen bond acceptors for the solvent's hydroxyl group.[6] |

| Highly Polar | Water | Very Low / Insoluble | The large non-polar hydrocarbon chain dominates the molecule's character, making it hydrophobic and largely insoluble in water.[6][7] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal equilibrium method is a reliable approach.[3][8][9]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a different organic solvent. The amount of solute should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration : Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes.

-

Sample Dilution : Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis : Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation : The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Visualization of Workflows

Experimental Workflow for Solubility Determination

The process for experimentally determining the solubility of a compound follows a clear and logical sequence.

Caption: General experimental workflow for determining compound solubility.

Role in Chemical Synthesis

This compound serves as a key building block in multi-step organic synthesis. The diagram below illustrates its logical position as an intermediate.

Caption: Logical flow of this compound in synthesis.

Conclusion

While quantitative solubility data for this compound remains sparse in the public domain, a strong predictive understanding can be derived from its molecular structure. It is expected to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some non-polar solvents, and poorly soluble in water. For applications requiring precise solubility values, the detailed isothermal equilibrium protocol provided in this guide offers a robust method for experimental determination. The compound's role as a versatile synthetic intermediate underscores the importance of understanding its physical properties for optimizing reaction conditions, product purification, and formulation development in the pharmaceutical and chemical industries.

References

- 1. This compound | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 78834-75-0 [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. This compound CAS#: 78834-75-0 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

Navigating the Safe Handling of Ethyl 7-chloro-2-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like cilastatin, requires careful handling due to its potential hazards.[1] This technical guide provides an in-depth overview of the safety and handling precautions necessary when working with this chemical, drawing from available safety data sheets and chemical supplier information.

Hazard Identification and Classification

Conflicting information exists regarding the hazard classification of this compound. While one source indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other sources classify it as a hazardous substance.[2][3] It is prudent to handle the compound as potentially hazardous.

According to GHS classifications from multiple suppliers, this compound is considered:

-

Harmful if swallowed (Acute toxicity, Oral - Category 4)[3][4]

-

Causes skin irritation (Skin irritation - Category 2)[3]

-

Causes serious eye irritation (Eye irritation - Category 2)[3]

-

Harmful if inhaled (Acute toxicity, Inhalation - Category 4)[3]

-

May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[3]

One safety data sheet notes that 100% of the mixture consists of ingredient(s) of unknown acute toxicity, highlighting the need for caution.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 78834-75-0[2][3][5] |

| Molecular Formula | C₉H₁₅ClO₃[2] |

| Molecular Weight | 206.67 g/mol [2] |

| Appearance | Solid |

| Boiling Point | 281.2°C at 760 mmHg[4] |

| Flash Point | 111.3°C[4] |

| Density | 1.093 g/cm³[4] |

Exposure Controls and Personal Protection

To minimize exposure and ensure safety, the following personal protective equipment (PPE) and engineering controls should be utilized.

Engineering Controls

-

Work in a well-ventilated area.[3][6] Use only outdoors or in a chemical fume hood.[3][7]

-

Ensure adequate ventilation, especially in confined areas.[2]

-

Provide eyewash stations and safety showers in the immediate vicinity of any potential exposure.

Personal Protective Equipment

| PPE Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) conforming to EN166 (EU) or NIOSH (US) standards.[2][3] |

| Skin Protection | Wear protective gloves and protective clothing.[2][3] Impervious and fire/flame resistant clothing is recommended.[3] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[2][3] A full-face respirator may be necessary for high airborne contaminant concentrations.[2][3] |

Handle in accordance with good industrial hygiene and safety practices.[2] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling and before reuse of contaminated clothing.[3]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and preventing accidents.

Handling

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Storage

-

Store at 4°C for long-term stability.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[2][3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][8] |

| Ingestion | Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2] Get medical help.[3] |

Accidental Release Measures

In case of a spill or leak, follow these procedures to contain and clean up the material.

-

Personal Precautions: Ensure adequate ventilation.[2] Evacuate personnel to safe areas.[3] Avoid breathing vapors, mist, or gas.[3] Wear appropriate personal protective equipment.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and transfer to properly labeled containers for disposal.[2] Use spark-proof tools and explosion-proof equipment.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[2]

-

Hazardous Combustion Products: Carbon oxides.[2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon oxides.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial hazard assessment to emergency response.

Caption: Logical workflow for the safe handling of chemicals.

Experimental Protocols

Detailed experimental protocols for determining the toxicological properties (e.g., LD50) of this compound are not publicly available in the searched documents. These studies are typically conducted by manufacturers and are not always disclosed in standard safety data sheets. Researchers needing to establish these parameters would need to follow established OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals, such as:

-

OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

-

OECD Guideline 402: Acute Dermal Toxicity

-

OECD Guideline 403: Acute Inhalation Toxicity

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

These protocols provide standardized methods for assessing the potential hazards of a chemical substance.

References

- 1. This compound | 78834-75-0 [chemicalbook.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. puyuanpharm.com [puyuanpharm.com]

- 7. Cilastatin | CAS#:82009-34-5 | Chemsrc [chemsrc.com]

- 8. 7-Chloro-1-heptanol | 55944-70-2 | Benchchem [benchchem.com]

The Pivotal Role of Ethyl 7-chloro-2-oxoheptanoate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-chloro-2-oxoheptanoate is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique bifunctional structure, featuring a terminal chloro group and a β-keto ester moiety, makes it a versatile precursor for the synthesis of a variety of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis of this compound and its critical role in the production of notable drugs such as the renal dehydropeptidase inhibitor, Cilastatin, and as a potential starting material for the synthesis of the BCL-XL inhibitor, A-1155463. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound

This compound (CAS No: 78834-75-0) is an organic compound that has garnered significant attention as a valuable building block in medicinal chemistry.[1] Its utility stems from the presence of two reactive centers: a chlorine atom at the 7-position, which can be readily displaced by nucleophiles, and a keto-ester functionality that allows for a wide range of chemical transformations. These characteristics make it an ideal starting material for the synthesis of complex heterocyclic and acyclic compounds with therapeutic potential.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This process involves the reaction of a Grignard reagent, prepared from 1-bromo-5-chloropentane (B104276), with diethyl oxalate (B1200264).

Experimental Protocol: Grignard Reaction Synthesis

Materials:

-

1-bromo-5-chloropentane

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl oxalate

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent: Under an inert atmosphere (Nitrogen or Argon), magnesium turnings (1.1 equivalents) are placed in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A small crystal of iodine can be added to activate the magnesium. A solution of 1-bromo-5-chloropentane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

-

Reaction with Diethyl Oxalate: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of diethyl oxalate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard solution, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of cold 1M HCl with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.[3][4]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Materials | 1-bromo-5-chloropentane, Diethyl oxalate | [2][3] |

| Key Reagents | Magnesium, Anhydrous THF | [2][3] |

| Reaction Temperature | 0 °C to reflux | [3] |

| Reaction Time | 3-5 hours | [3] |

| Yield | 60-90% | [3] |

| Purity | >98% | [2] |

Application in the Synthesis of Cilastatin

This compound is a crucial intermediate in the industrial synthesis of Cilastatin.[3][4] Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation in the kidneys, thereby increasing its efficacy and reducing potential nephrotoxicity.[5]

Synthetic Pathway to Cilastatin

The synthesis of Cilastatin from this compound involves a multi-step process, beginning with a condensation reaction, followed by hydrolysis and finally coupling with L-cysteine.

Caption: Synthetic pathway of Cilastatin from this compound.

Experimental Protocol: Synthesis of Cilastatin

Step 1: Condensation

-

This compound (1.0 eq), (S)-2,2-dimethylcyclopropane carboxamide (1.05 eq), and a catalytic amount of p-toluenesulfonic acid are refluxed in toluene with azeotropic removal of water using a Dean-Stark apparatus.[6]

-

The reaction is monitored by TLC until completion. The reaction mixture is then washed with dilute HCl and aqueous sodium bisulfite. The organic layer is concentrated to give the crude ethyl ester.[6]

Step 2: Hydrolysis

-

The crude ethyl ester is hydrolyzed using aqueous sodium hydroxide (B78521) in a mixture of water and ethanol (B145695) at room temperature.[6]

-

After completion, the reaction mixture is concentrated, and the aqueous layer is washed with an organic solvent.

Step 3: Coupling with L-Cysteine

-

To the aqueous solution of the hydrolyzed intermediate, L-cysteine hydrochloride monohydrate and additional sodium hydroxide are added.[6]

-

The mixture is stirred at room temperature until the reaction is complete. The pH is then adjusted to facilitate the isomerization of any E-isomer to the desired Z-isomer (Cilastatin) upon heating.[6]

-

The crude Cilastatin is then purified by column chromatography.[6]

Quantitative Data for Cilastatin Synthesis

| Parameter | Value | Reference |

| Starting Intermediate | This compound | [6] |

| Key Reagents | (S)-2,2-dimethylcyclopropane carboxamide, L-Cysteine | [6] |

| Overall Yield | ~60-65% | [3] |

| Purity | >99% (by HPLC) | [6] |

Mechanism of Action: Cilastatin and Renal Dehydropeptidase I

Cilastatin functions by inhibiting renal dehydropeptidase I, an enzyme located in the brush border of the proximal renal tubules. This enzyme is responsible for the hydrolysis and inactivation of the carbapenem (B1253116) antibiotic imipenem. By blocking this enzyme, Cilastatin ensures that therapeutic concentrations of imipenem are maintained in the body.

References

- 1. rsc.org [rsc.org]

- 2. Design and synthesis of alpha-aryloxyphenylacetic acid derivatives: a novel class of PPARalpha/gamma dual agonists with potent antihyperglycemic and lipid modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. chemlab.truman.edu [chemlab.truman.edu]

Ethyl 7-chloro-2-oxoheptanoate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-2-oxoheptanoate is a key bifunctional molecule that has garnered significant attention in the field of organic synthesis. Its structure, featuring a terminal chloro group and an α-keto ester moiety, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. The presence of multiple reactive sites allows for a variety of chemical transformations, including nucleophilic substitutions, cyclizations, and further manipulations of the keto-ester functionality. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a strategic building block in modern organic chemistry.

Physicochemical Properties

This compound is typically a colorless to light orange or yellow clear liquid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78834-75-0 | [2] |

| Molecular Formula | C₉H₁₅ClO₃ | [2] |

| Molecular Weight | 206.66 g/mol | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Boiling Point | 281.2 °C at 760 mmHg | [3] |

| Density | 1.093 g/cm³ | [3] |

| Refractive Index | 1.445 | [3] |

| Flash Point | 111.3 °C | [3] |

| Solubility | Slightly soluble in acetonitrile, chloroform, and ethyl acetate | [3] |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Grignard reaction between a derivative of 5-chloropentane and diethyl oxalate (B1200264).[4][5][6] This reaction allows for the efficient formation of the carbon skeleton of the target molecule. The following diagram illustrates the general synthetic workflow.

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Variations in Synthesis Conditions

Several parameters in the Grignard reaction can be varied to optimize the yield and purity of this compound. The choice of solvent and reaction temperature are particularly critical. The following table summarizes different reported conditions.

| Starting Material | Grignard Reaction Solvent | Condensation Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1-Bromo-5-chloropentane | Tetrahydrofuran (B95107) (THF) | -15 | 90 | >98 | [1] |

| 1-Bromo-5-chloropentane | Benzene | -50 to 50 | Not specified | Not specified | [5] |

| 1-Bromo-5-chloropentane | Toluene (B28343) / Diethyl ether | -30 to 15 | >85 (implied) | High | [4] |

| 1-Bromo-5-chloropentane | Anhydrous THF | -10 to -15 | Not specified | >98 | [6] |

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example based on procedures described in the patent literature.[4][6]

Materials:

-

1-Bromo-5-chloropentane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl oxalate

-

10% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.

Procedure:

-

Grignard Reagent Formation: To a dry four-neck flask under a nitrogen atmosphere, add magnesium turnings (1.1 equivalents). Add a small amount of anhydrous THF to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-5-chloropentane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Condensation Reaction: The Grignard reagent solution is cooled to -15 °C. A solution of diethyl oxalate (1.2 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -10 °C. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at this temperature.

-

Workup and Purification: The reaction is quenched by the slow addition of cold 10% hydrochloric acid. The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound as a clear liquid.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of several important pharmaceutical compounds.

Synthesis of Cilastatin (B194054)

A primary application of this compound is in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation.[7][8] The synthesis involves the condensation of this compound with (S)-2,2-dimethylcyclopropane carboxamide.

Caption: Synthetic pathway to Cilastatin from this compound.

Detailed Experimental Protocol: Synthesis of Cilastatin Intermediate

This protocol is based on procedures outlined in patent literature for the initial condensation step.[7][8]

Materials:

-

This compound

-

(S)-2,2-dimethylcyclopropane carboxamide

-

p-Toluenesulfonic acid

-

Toluene

-

Dilute hydrochloric acid

-

Aqueous sodium bisulfite solution

-

Dean-Stark apparatus

Procedure:

-

A mixture of this compound (1.0 equivalent), (S)-2,2-dimethylcyclopropane carboxamide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark trap.

-

The reaction is monitored by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature and washed sequentially with dilute hydrochloric acid and aqueous sodium bisulfite solution.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl ester of 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid, which can be used in the subsequent hydrolysis and coupling steps without further purification.

Synthesis of BCL-XL Inhibitor A-1155463

This compound is also a reported reagent in the synthesis of the selective BCL-XL inhibitor A-1155463, a compound investigated for its potential in cancer therapy.[] The exact role and reaction conditions for the incorporation of the this compound-derived fragment in the total synthesis of A-1155463 are proprietary and not detailed in the publicly available literature. However, its use underscores the importance of this building block in accessing complex molecular architectures with significant biological activity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it an important precursor for the synthesis of complex and biologically active molecules. The well-established Grignard-based synthesis provides a reliable route to this intermediate, and its application in the preparation of key pharmaceuticals like Cilastatin highlights its significance in the drug development industry. Further exploration of its reactivity is likely to uncover new applications and synthetic strategies, solidifying its role as a cornerstone in the synthetic chemist's toolbox.

References

- 1. This compound | 78834-75-0 [chemicalbook.com]

- 2. This compound | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. CN103709035A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. WO2003018544A1 - Process for the preparation of cilastatin - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Commercial Availability and Synthetic Pathways of Ethyl 7-chloro-2-oxoheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-2-oxoheptanoate (CAS No. 78834-75-0) is a key chemical intermediate with significant applications in the pharmaceutical industry.[1][2] Notably, it serves as a critical starting material in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor.[1][2] Cilastatin is co-administered with the antibiotic imipenem (B608078) to prevent its degradation, thereby enhancing its efficacy. This guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and detailed experimental protocols for its synthesis.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, ranging from large chemical distributors to specialized manufacturers. The purity and available quantities can vary, so it is crucial for researchers to select a supplier that meets the specific needs of their application. Below is a summary of known suppliers and their offerings.

| Supplier | Purity | Available Quantities | Contact/Product Information |

| LGC Standards | High Quality Reference Standard | 1 g, 5 g, 10 g | Product Code: TRC-E901785 |

| Smolecule | In Stock | Not specified | Catalog No. S194181[1] |

| TCI (Shanghai) Development Co., Ltd. | >98.0% (GC) | 5 g, 25 g | Product No: E0827[3][] |

| VVR ORGANICS PRIVATE LIMITED | Not specified | Minimum Order: 100 Kilograms | Manufacturer from Hyderabad, India[5] |

| Chemball | ≥98.0% | 50KG/Plastic Drum | Inquiry for COA[6] |

| Zhengzhou Lingzhiyue Technology Co., Ltd | Pharmaceutical Grade/99.5% | Inquiry for details | Supplier on ECHEMI[7] |

| Xinxiang Yonghe Chemical Co., Ltd. | 98% | Up to 1 ton | Inquiry for details[8] |

| Reagentia | Not specified | 5 g, 10 g, 25 g, 100 g | Catalog number: R003QDU[2] |

| Chemsrc | Not specified | 5g, 25g | Price listed in CNY[9] |

| BOC Sciences | Not specified | Inquiry for details | Building Block supplier[] |

Synthetic Pathways

The most prevalent method for the synthesis of this compound is through a Grignard reaction.[1][3] This involves the reaction of a Grignard reagent, typically prepared from 1-bromo-5-chloropentane (B104276) and magnesium, with diethyl oxalate (B1200264).[3][6] The resulting product is then obtained after an acidic workup.

Logical Workflow for Sourcing or Synthesizing this compound

Caption: Decision workflow for obtaining this compound.

Experimental Protocols

The following is a generalized procedure for the synthesis of this compound based on literature and patent descriptions.[3][6][8] Researchers should optimize these conditions for their specific laboratory setup and scale.

Synthesis of this compound via Grignard Reaction

Caption: Step-by-step synthesis of this compound.

Materials:

-

1-bromo-5-chloropentane

-

Magnesium turnings

-

Diethyl oxalate

-

Anhydrous tetrahydrofuran (B95107) (THF) or Benzene

-

Dilute hydrochloric acid

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, four-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-5-chloropentane in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture until the magnesium is consumed. The resulting solution is the Grignard reagent.

-

-

Condensation Reaction:

-

In a separate flask, cool a solution of diethyl oxalate in anhydrous THF to a low temperature (typically between -20°C and +15°C).

-

Slowly add the prepared Grignard reagent to the diethyl oxalate solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir for a specified period at the low temperature.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding it to a stirred mixture of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Conclusion

This compound is a readily available chemical intermediate vital for pharmaceutical synthesis. Researchers have the option of procuring it from various commercial suppliers or synthesizing it in-house via a well-established Grignard reaction protocol. Careful consideration of purity requirements and project scale will guide the decision between sourcing and synthesis. The information provided in this guide serves as a comprehensive resource for professionals in the field of drug development and organic synthesis.

References

- 1. Buy this compound | 78834-75-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 78834-75-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. CN103709035A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 9. eureka.patsnap.com [eureka.patsnap.com]

Methodological & Application

Synthesis of Ethyl 7-chloro-2-oxoheptanoate from 1-bromo-5-chloropentane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the preparation of various pharmaceutical compounds. The primary synthesis route detailed is the Grignard reaction of 1-bromo-5-chloropentane (B104276) with diethyl oxalate (B1200264). An alternative theoretical pathway involving the alkylation of ethyl acetoacetate (B1235776) is also discussed. This guide includes comprehensive experimental procedures, data presentation, and visualizations to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, notably serving as a precursor for the synthesis of Cilastatin, a renal dehydropeptidase inhibitor.[1] The efficient and scalable synthesis of this α-keto ester is therefore of significant interest to the pharmaceutical and chemical industries. The primary method for its preparation involves the formation of a Grignard reagent from 1-bromo-5-chloropentane, which selectively reacts at the bromine-bearing carbon, followed by acylation with diethyl oxalate.[1][2] Careful control of reaction conditions is crucial to minimize side reactions and maximize the yield of the desired product.

Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₉H₁₅ClO₃ |

| Molecular Weight | 206.67 g/mol [3][4] |

| CAS Number | 78834-75-0[3][4] |

| Appearance | Colorless to light orange/yellow clear liquid[5] |

| Boiling Point | 281.2 °C at 760 mmHg (Predicted) |

| Density | 1.093 g/cm³ (Predicted) |

| Refractive Index | 1.445 (Predicted) |

| SMILES | CCOC(=O)C(=O)CCCCCCl[3] |

| InChI | InChI=1S/C9H15ClO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3[4] |

Synthesis Pathway

The synthesis of this compound from 1-bromo-5-chloropentane is a two-step process, as illustrated in the workflow below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is based on established procedures found in patent literature.[1][2]

Materials:

-

1-bromo-5-chloropentane (1.0 eq)

-

Magnesium turnings (1.1-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one crystal, as initiator)

-

Diethyl oxalate (1.1-1.5 eq)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (B92381) (for extraction and chromatography)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (containing calcium chloride)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

Step 1: Formation of the Grignard Reagent

-

Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.

-

To the flask, add magnesium turnings (1.1-1.5 eq) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-5-chloropentane (1.0 eq) in anhydrous THF.

-

Add a small portion of the 1-bromo-5-chloropentane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicates the start of the reaction. If the reaction does not initiate, gentle warming with a heat gun may be applied.

-

Once the reaction has started, add the remaining 1-bromo-5-chloropentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution should appear as a cloudy gray to brown suspension.

Step 2: Acylation with Diethyl Oxalate

-

Cool the Grignard reagent solution to -15 °C to -10 °C using an ice-salt bath.

-

In a separate dry flask, prepare a solution of diethyl oxalate (1.1-1.5 eq) in anhydrous THF.

-

Add the diethyl oxalate solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below -5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M aqueous hydrochloric acid until the solution is acidic (pH ~2-3).[1]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate to yield this compound as a colorless to pale yellow oil. A purity of over 98% can be achieved.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactant 1 | 1-bromo-5-chloropentane | [1][2] |

| Reactant 2 | Magnesium | [1][2] |

| Reactant 3 | Diethyl oxalate | [1][2] |

| Solvent | Anhydrous THF | |

| Grignard Formation Temp. | Reflux | General Practice |

| Acylation Temp. | -15 °C to -5 °C | |

| Purity | >98% |

Spectroscopic Data (Predicted)

The following are predicted NMR chemical shifts for this compound. Actual experimental values may vary.

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.30 (q, J=7.1 Hz, 2H, -OCH₂CH₃)

-

δ 3.55 (t, J=6.6 Hz, 2H, -CH₂Cl)

-

δ 2.89 (t, J=7.3 Hz, 2H, -C(=O)CH₂-)

-

δ 1.80 - 1.70 (m, 2H, -CH₂CH₂Cl)

-

δ 1.68 - 1.58 (m, 2H, -C(=O)CH₂CH₂-)

-

δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 197.5 (C=O, ketone)

-

δ 161.0 (C=O, ester)

-

δ 62.5 (-OCH₂CH₃)

-

δ 44.8 (-CH₂Cl)

-

δ 38.5 (-C(=O)CH₂-)

-

δ 32.0 (-CH₂CH₂Cl)

-

δ 26.0 (-CH₂CH₂CH₂Cl)

-

δ 22.5 (-C(=O)CH₂CH₂-)

-

δ 14.0 (-OCH₂CH₃)

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of this compound synthesis.

Alternative Synthesis Route: Alkylation of Ethyl Acetoacetate

An alternative, though less direct, route to a similar class of compounds involves the alkylation of ethyl acetoacetate. This method would theoretically lead to Ethyl 3-(5-chloropentyl)acetoacetate, which is an isomer of the target compound.

Theoretical Protocol:

-

Deprotonation: Sodium ethoxide is used to deprotonate ethyl acetoacetate, forming a nucleophilic enolate.

-

Alkylation: The enolate is then reacted with 1-bromo-5-chloropentane in an Sₙ2 reaction. The more reactive C-Br bond would be expected to react preferentially.

-

Work-up and Purification: Standard aqueous work-up and purification by distillation or chromatography would be required.

This method is a classic approach for the formation of C-C bonds and the synthesis of substituted β-keto esters.

Conclusion

The synthesis of this compound from 1-bromo-5-chloropentane via a Grignard reaction is a reliable and scalable method. Adherence to anhydrous conditions and careful temperature control are paramount for achieving high yields and purity. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. CN103709035A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 78834-75-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols for the Synthesis of Ethyl 7-chloro-2-oxoheptanoate using Diethyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-chloro-2-oxoheptanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably Cilastatin (B194054).[1] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation.[1] The synthesis of this compound is a critical process, and its purity and yield directly impact the efficiency of the overall drug manufacturing process.[2][3]

This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on the role of diethyl oxalate (B1200264). The primary synthetic route involves a Grignard reaction between 1-bromo-5-chloropentane (B104276) and magnesium, followed by a condensation reaction with diethyl oxalate.[2][3]

Chemical Reaction Scheme

The overall chemical transformation is depicted below:

Data Presentation

The following table summarizes the quantitative data gathered from various sources regarding the synthesis of this compound.

| Parameter | Value | Source |

| Yield | ~60-70% | [3] |

| High Yield | [2] | |

| Purity | >98% | |

| Reaction Temperature (Grignard Formation) | -50 to 50 °C (preferred -10 to 25 °C) | [3] |

| Reaction Temperature (Condensation) | -30 to +15 °C (preferred -25 to -5 °C) | [2][3] |

| Molar Ratio (1-bromo-5-chloropentane:Mg) | 1:1 to 1:5 | [3] |

| Molar Ratio (Diethyl Oxalate:1-bromo-5-chloropentane) | 1:1 to 2:1 | [3] |

Experimental Protocols

Materials and Equipment:

-

Reactants: 1-bromo-5-chloropentane, Magnesium turnings, Diethyl oxalate

-

Solvents: Anhydrous Tetrahydrofuran (THF), Toluene (B28343), Diethyl ether

-

Reagents for Workup and Purification: Hydrochloric acid, Sodium bicarbonate solution, Hydrazine (B178648) compound (e.g., hydrazine hydrate), Sodium hydroxide (B78521) solution

-

Equipment: Three-necked round-bottom flask, dropping funnel, condenser, mechanical stirrer, nitrogen inlet, heating mantle, cooling bath (ice-salt or dry ice-acetone).

Safety Precautions:

-